REACTION_CXSMILES
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[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH2:15][CH2:14]3)(=[O:10])=[O:9])[CH2:4][CH2:3]1>ClCCl.O=[Mn]=O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([S:8]([C:11]2[CH:12]=[C:13]3[C:17](=[CH:18][CH:19]=2)[NH:16][CH:15]=[CH:14]3)(=[O:10])=[O:9])[CH2:4][CH2:3]1
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Name
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|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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CN1CCN(CC1)S(=O)(=O)C=1C=C2CCNC2=CC1
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 g
|
Type
|
catalyst
|
Smiles
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O=[Mn]=O
|
Name
|
|
Quantity
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8 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
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Type
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TEMPERATURE
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Details
|
at reflux for 1 hour
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Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated for 2 hours
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Duration
|
2 h
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Type
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FILTRATION
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Details
|
The manganese oxides were filtered off onto a pad of celite
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Type
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WASH
|
Details
|
washed with dichloromethane (500 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)S(=O)(=O)C=1C=C2C=CNC2=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |